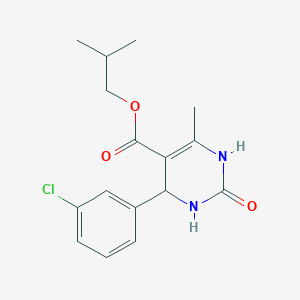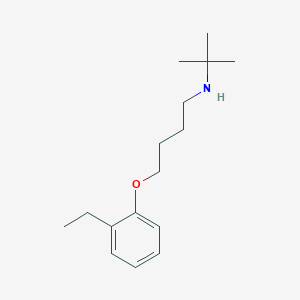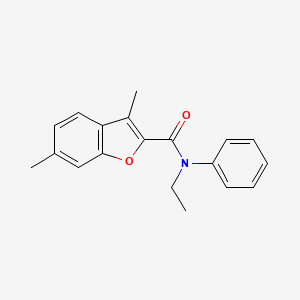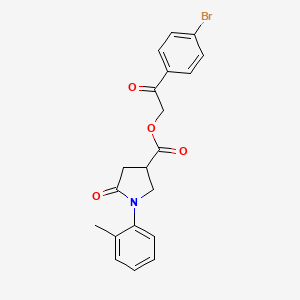
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide, also known as DDEB, is a chemical compound that has been studied extensively for its potential applications in scientific research. DDEB is a derivative of the compound 3,4-dimethoxybenzamide, which has been shown to exhibit anti-inflammatory and analgesic properties. In
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide may alter the expression of genes involved in cancer cell growth and neuronal plasticity. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has also been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been found to induce apoptosis by activating the caspase pathway. In neuronal cells, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to enhance long-term potentiation by increasing the expression of certain proteins involved in synaptic plasticity. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has also been found to have anti-inflammatory and analgesic effects, which may be mediated through its interaction with the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide in different experimental models.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide. One area of interest is the development of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential application of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide is in the study of synaptic plasticity and learning and memory. Further research is also needed to elucidate the precise mechanism of action of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide and to identify its molecular targets. Finally, more studies are needed to determine the safety and efficacy of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide in vivo, particularly in animal models of disease.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide involves the reaction of 3,4-dichloroaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide as a white solid with a melting point of 141-143°C.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurobiology, and pharmacology. In cancer research, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been found to enhance long-term potentiation, a process that is critical for learning and memory. In pharmacology, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and chronic pain.
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-15-8-5-11(9-16(15)23-4-2)17(21)20-12-6-7-13(18)14(19)10-12/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATCWUGNZZQNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)



![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)
![N-cyclohexyl-N'-[1-(cyclohexylcarbonyl)-4-piperidinyl]urea](/img/structure/B5195359.png)

